molecular formula C21H21N5O2 B2835755 N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326909-65-2

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2835755
CAS No.: 1326909-65-2
M. Wt: 375.432
InChI Key: ZWDYXOPQUULOHJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide ( 1326909-65-2) is a high-purity chemical reagent with a molecular formula of C21H25N5O2 and a molecular weight of 379.46 g/mol . This compound features a complex molecular architecture that incorporates a naphthalene system linked to a pyrazolo[1,5-d][1,2,4]triazin-4-one core, further functionalized with an N-tert-butyl acetamide moiety. The presence of this multi-heterocyclic system, particularly the 1,2,4-triazine component, is of significant research interest as this privileged scaffold is recognized for its diverse pharmacological potential and its ability to interact with various biological targets through multiple binding modes .Researchers value this compound primarily for its potential applications in medicinal chemistry and drug discovery programs. The structural framework suggests possible investigation as a core scaffold for developing enzyme inhibitors or receptor modulators, given that 1,2,4-triazole-containing compounds have demonstrated wide-ranging biological activities including antifungal, antibacterial, anticancer, anticonvulsant, and antiviral properties in research settings . The naphthalene moiety may contribute to enhanced hydrophobic interactions with biological targets, while the acetamide functionality provides a site for further molecular diversification. The compound is offered in various quantities to support research needs, with availability typically ranging from 1mg to 15mg, and is characterized by a purity of 90% or greater as determined by appropriate analytical methods . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-tert-butyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-21(2,3)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,13,17-18,24H,11-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXDGBJHWGIKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : While the target compound features a pyrazolo-triazin core, analogues like 6a and 6c utilize 1,2,3-triazole rings. The benzo[f][1,4]oxazepine core in introduces a seven-membered ring system, altering conformational flexibility .
  • Substituent Effects : Nitro groups (e.g., 6c ) enhance electron-withdrawing properties, affecting reactivity and binding affinity. The tert-butyl group in the target compound and ’s analogue improves lipophilicity and steric shielding .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1670–1680 cm⁻¹) aligns with 6a–c, confirming acetamide functionality. Nitro-substituted analogues (e.g., 6c) show distinct –NO₂ asymmetric stretches at ~1500–1535 cm⁻¹ .
  • NMR Data : Methylenic protons (–NCH₂CO–) in 6b appear at δ 5.38 ppm, comparable to tert-butyl environments in the target compound. Aromatic proton signals in naphthalene-containing compounds (δ 7.20–8.61 ppm) are consistent across derivatives .

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized for high yield and purity?

  • Methodology :

Core Formation : Construct the pyrazolo[1,5-d][1,2,4]triazin-4-one core via cyclization of 1,2,4-triazine precursors under reflux in anhydrous DMF (130°C, 8–12 hours) .

Naphthalene Introduction : Use Suzuki-Miyaura coupling with a naphthalen-1-yl boronic acid, employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Acetamide Coupling : React the intermediate with tert-butylamine in the presence of EDC/HOBt (1.2 eq each) in DCM at 0°C→RT .

Purification : Employ column chromatography (SiO₂, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

  • Key Parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Optimize catalyst loading and solvent polarity to suppress side products like dehalogenated byproducts .

Q. Which analytical techniques are critical for structural confirmation?

  • Essential Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify key signals (e.g., tert-butyl singlet at ~1.3 ppm, naphthalene aromatic protons at 7.4–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., calculated m/z 431.18 vs. observed 431.17) .
  • FTIR : Validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3260 cm⁻¹) groups .
    • Advanced Confirmation : Single-crystal X-ray diffraction (if crystallizable) resolves regiochemistry of the pyrazolo-triazine core .

Q. How can solubility and stability be assessed for in vitro assays?

  • Protocol :

  • Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability Studies : Incubate at 37°C for 24–72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Functional Group Reactivity : Monitor hydrolysis of the acetamide group under acidic (HCl) or basic (NaOH) conditions .

Advanced Research Questions

Q. What computational strategies predict binding interactions with kinase targets?

  • Approach :

Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Prioritize poses with hydrogen bonds to the pyrazolo-triazine carbonyl and hydrophobic contacts with the tert-butyl group .

Molecular Dynamics (MD) Simulations : Simulate binding stability (50 ns trajectories) in GROMACS; calculate RMSD/RMSF to assess conformational flexibility .

  • Validation : Correlate docking scores (ΔG < -9 kcal/mol) with in vitro IC₅₀ values from kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity across studies?

  • Troubleshooting Framework :

  • Purity Verification : Confirm compound integrity via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
  • Structural Analogs : Compare activity of derivatives (e.g., tert-butyl vs. isopropyl substitution) to identify critical pharmacophores .

Q. What strategies enhance selectivity for specific enzymes (e.g., kinases vs. phosphatases)?

  • SAR-Driven Design :

  • Substituent Modification : Replace naphthalen-1-yl with substituted phenyl groups to alter steric/electronic profiles (e.g., 4-F-phenyl for enhanced π-stacking) .
  • Linker Optimization : Shorten the acetamide spacer to reduce flexibility and improve target engagement .
    • In Silico Screening : Use Schrödinger’s Glide to predict off-target binding and prioritize derivatives with >50-fold selectivity .

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